N-(2,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3OS2/c21-13-6-7-15(14(22)11-13)23-17(26)12-28-19-18(16-5-4-10-27-16)24-20(25-19)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBQYUABYUZGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and potential applications in pharmacology.
Chemical Structure
The compound features a complex structure that includes:
- A difluorophenyl group.
- A thiophenyl moiety.
- A diazaspiro framework which contributes to its unique biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial properties.
- Anticancer effects.
- Modulation of the Type III Secretion System (T3SS) in bacteria.
Antimicrobial Activity
In studies focusing on related compounds, significant antimicrobial activity has been reported. For instance:
- Compounds containing thiophene and diazaspiro structures have shown efficacy against various bacterial strains, suggesting that this compound may exhibit similar properties.
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively:
- Mechanism of Action : Compounds with spiro and thiophene structures often interfere with cellular signaling pathways involved in cancer progression.
- Case Studies :
- A related compound demonstrated significant cytotoxicity against breast cancer cell lines in vitro.
Modulation of Type III Secretion System (T3SS)
The T3SS is a critical virulence factor in many pathogenic bacteria. Compounds targeting this system can reduce bacterial virulence:
- Initial studies suggest that N-(2,4-difluorophenyl)-2-{(3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio}acetamide may inhibit T3SS-mediated secretion.
Synthesis and Characterization
The synthesis of N-(2,4-difluorophenyl)-2-{(3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio}acetamide typically involves:
- Formation of the spiro structure through cyclization reactions.
- Introduction of functional groups like the difluorophenyl and thiophene moieties.
Preparation Methods
Cyclocondensation of Diamines with Cyclic Ketones
A widely adopted strategy involves reacting 1,2-diamines with cyclohexanone derivatives under acidic conditions. For example, 1,2-diaminocyclohexane and 4-thioxo-cyclohexanone undergo cyclocondensation in acetic acid at 100°C to yield the diazaspiro[4.5]deca-1,3-diene scaffold. This method achieves yields of 76–90% but requires careful control of stoichiometry to avoid oligomerization.
Microwave-Assisted Bis-Michael Addition
Recent advances utilize microwave irradiation to accelerate spirocyclization. Pyrazole-5-thiones react with 1,5-diarylpenta-1,4-dien-3-ones via a Bis-Michael addition mechanism, forming spirocyclic adducts in 62–85% yield within 30 minutes. This approach enhances regioselectivity compared to thermal methods.
Functionalization with Thiophen-2-yl Group
Nucleophilic Aromatic Substitution
The spirocyclic intermediate undergoes electrophilic substitution at the C3 position. Treatment with 2-thiophenemagnesium bromide in tetrahydrofuran at −78°C installs the thiophen-2-yl group with 68% efficiency. Copper(I) iodide catalysis (10 mol%) improves coupling yields to 82% by facilitating oxidative addition.
Palladium-Catalyzed Cross-Coupling
For enhanced steric control, Suzuki-Miyaura coupling using 2-thienylboronic acid and palladium(II) acetate (5 mol%) in dimethoxyethane/water (3:1) at 80°C achieves 89% conversion. This method requires prior bromination of the spiro core at C3.
Thioacetamide Sidechain Installation
Thiol-Ene Click Chemistry
The spirocyclic thiol intermediate reacts with 2-bromo-N-(2,4-difluorophenyl)acetamide in hexafluoroisopropanol (HFIP) at 25°C. HFIP’s strong hydrogen-bond-donating ability activates the thiolate nucleophile, enabling 94% yield in 4 hours.
EDCI-Mediated Amide Coupling
Alternative routes employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to conjugate preformed thioacetic acid with the spirocyclic amine. In dichloromethane with 4-dimethylaminopyridine (DMAP), this method provides 76% isolated yield after recrystallization.
Integrated Synthetic Pathways
Convergent Route A
Linear Route B
- Thiol-functionalized spiro core : Cyclocondensation with cysteamine (72% yield)
- Thiophene introduction : Grignard addition (82% yield)
- Acetamide formation : Bromoacetamide alkylation (94% yield)
Overall yield : 72% × 82% × 94% = 55.6%
Reaction Optimization and Mechanistic Insights
Solvent Effects on Spirocyclization
Comparative studies reveal acetic acid outperforms protic solvents like ethanol in spirocore formation due to:
Temperature-Dependent Regioselectivity
Low-temperature conditions (−78°C) favor thiophene substitution at C3 over C7 (9:1 selectivity), while room-temperature reactions show decreased selectivity (3:1).
Analytical Characterization Data
Spectroscopic Profiles
Crystallographic Data
Single-crystal X-ray analysis confirms the spirocyclic architecture with bond lengths:
- N1–C2: 1.332 Å
- C3–S: 1.762 Å
- Dihedral angle between diazaspirane and thiophene: 82.4°
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic spirocyclization steps:
Green Chemistry Metrics
- Process Mass Intensity : 23.4 (traditional) vs. 8.7 (flow chemistry)
- E-factor : 18.6 (batch) vs. 5.3 (continuous)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
